molecular formula C14H16N2O3 B5555031 Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- CAS No. 113660-29-0

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-

Cat. No.: B5555031
CAS No.: 113660-29-0
M. Wt: 260.29 g/mol
InChI Key: BPMLWQYAKBSZTJ-UHFFFAOYSA-N
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Description

The compound "Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-" is a piperidine derivative featuring a benzoxazolyl acetyl moiety. Piperidine-based compounds are widely studied for their pharmacological properties, particularly as ligands for sigma-1 receptors (S1R) or nicotinic acetylcholine receptors (nAChRs) . The benzoxazolyl group in this compound may contribute to its binding affinity and selectivity, as benzoxazole derivatives are known for their bioactivity in modulating receptor interactions .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMLWQYAKBSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349452
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113660-29-0
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidones.

    Reduction: The benzoxazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Piperidones and benzoxazole derivatives.

    Reduction: Reduced benzoxazole compounds.

    Substitution: Various substituted piperidine and benzoxazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzoxazolone moiety, which enhances its pharmacological properties. The synthesis of piperidine derivatives often involves various methods, including traditional organic synthesis techniques and modern approaches like microwave-assisted synthesis.

Table 1: Common Synthetic Routes for Piperidine Derivatives

MethodDescriptionReference
Traditional SynthesisConventional heating methods
Microwave-Assisted SynthesisRapid synthesis under microwave irradiation
Multi-Component ReactionsCombining multiple reactants in one pot

Anticancer Activity

Recent studies have reported that derivatives of benzoxazolone containing piperidine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). The mechanisms of action include inducing apoptosis and inhibiting cell proliferation.

Case Study:
In vitro studies demonstrated that certain piperidine-benzoxazolone derivatives significantly reduced cell viability in MDA-MB-231 cells, with IC50 values indicating potent activity. The apoptotic effects were confirmed using TUNEL assays and caspase activation assays, highlighting the potential of these compounds as chemotherapeutic agents .

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties, particularly as anti-acetylcholinesterase agents. These compounds can enhance acetylcholine levels in the brain, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Research Findings:
A study identified a specific piperidine derivative that exhibited an IC50 value of 0.56 nM against acetylcholinesterase (AChE), significantly improving cognitive function in animal models . This suggests that modifications to the piperidine structure can lead to enhanced neuroprotective effects.

Anti-inflammatory and Analgesic Properties

Compounds derived from piperidine have also shown promise in alleviating pain and inflammation. The benzoxazolone ring contributes to these effects by modulating inflammatory pathways.

Experimental Evidence:
Research indicated that certain piperidine derivatives could reduce inflammation markers in animal models of arthritis, demonstrating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism by which Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- exerts its effects is complex and involves multiple pathways. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of cellular processes. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine Core

Piperidine derivatives often differ in substituents attached to the nitrogen atom or the aromatic ring. Key structural analogues include:

Compound Name/Identifier Substituents/Modifications Key Properties Reference
RC-33 (Reference Compound) 1-(3-Phenylbutyl)piperidine High S1R affinity; serves as a pharmacophore model for ligand-receptor interactions.
Compound 37 Larger hydrophobic groups at piperidine C4 RMSD > 4 Å; maintains salt bridge with Glu172 but fits a larger hydrophobic cavity.
Compound 10 (Pyrrolidine Derivative) Pyrrolidine ring instead of piperidine Similar cell potency to acetyl derivatives; reduced basicity lowers potency.
QN-OH (Choline Motif Agonist) Hydroxyl group on piperidine Lower α7 nAChR potency (10-fold) vs. non-hydroxylated analogues (e.g., ETMA).

Structural Insights :

  • Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces steric bulk but may disrupt receptor interactions due to altered ring conformation .
  • Hydrophobic Substituents : Larger groups at piperidine C4 (e.g., in Compound 37) increase RMSD values but enhance cavity binding in S1R, suggesting adaptability in ligand-receptor interactions .
  • Choline Motif : Hydroxyl groups (e.g., QN-OH) reduce potency due to conformational constraints (chair vs. boat) or exocyclic clashes with receptors .
Functional Comparison: Receptor Binding and Potency
  • S1R Ligands : Compounds with 1-(3-phenylbutyl)piperidine (e.g., RC-33) maintain salt bridges with Glu172, critical for S1R binding. Modifications at C4 (e.g., Compound 37) reorient the group but retain interactions, highlighting pharmacophore flexibility .
  • Nicotinic α7 Receptors : Piperidine derivatives with acetyl or sulfonamide groups (e.g., Compounds 14–18) show variable potency. Acetyl groups (e.g., Compound 14) retain activity, while sulfonamides (e.g., Compounds 17–18) often abolish it, emphasizing the importance of nitrogen basicity .
  • Cell Potency : The basic nitrogen in piperidine is essential for activity. Derivatives with reduced basicity (e.g., Compound 8) lose potency, while unsubstituted analogues (e.g., Compounds 11–12) are less effective than their substituted counterparts .

Key Research Findings

Hydrophobic Cavity Adaptation : Larger substituents at piperidine C4 (e.g., Compound 37) enable binding to extended S1R cavities, even with opposing orientations relative to RC-33 .

Nitrogen Basicity : Protonation of the piperidine nitrogen is critical for receptor binding. Acetylation or sulfonamide substitution reduces basicity, diminishing potency .

Conformational Locking : Boat-like conformations (e.g., QN-OH) or exocyclic hydroxyl groups disrupt receptor interactions, underscoring the need for optimal spatial arrangement .

Biological Activity

Piperidine derivatives, particularly those containing the benzoxazolone moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- , exploring its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can be characterized by its unique structure combining piperidine and benzoxazolone. The synthesis typically involves the reaction of piperidine with a benzoxazolone derivative, followed by acetylation. This structural configuration is crucial for its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated various 2(3H)-benzoxazolone derivatives against metastatic MDA-MB-231 breast cancer cell lines. The results showed that compounds containing piperidine substituents effectively reduced cell viability, demonstrating cytotoxic effects. The MTT assay revealed that certain derivatives had an IC50 value as low as 50 µM, indicating potent activity against cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, TUNEL assays confirmed apoptotic activity in treated cells, suggesting that the presence of specific substituents on the benzoxazolone ring enhances this effect . Molecular docking studies further supported these findings, indicating favorable interactions between the compounds and target proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer effects, piperidine derivatives have shown promising antimicrobial activities. A study reported that certain synthesized thiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one compound showed a minimum inhibitory concentration (MIC) of 93.7 µg/mL against E. coli and P. aeruginosa, highlighting the potential of piperidine-containing compounds as antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineMIC/IC50 Value
AnticancerPiperidine DerivativeMDA-MB-231 Breast Cancer CellsIC50 = 50 µM
AntimicrobialThiazole DerivativeE. coli, P. aeruginosaMIC = 93.7 µg/mL
AntifungalThiazole DerivativeC. albicans, Aspergillus flavusMIC = 7.8 µg/mL

Case Study 1: Cytotoxic Effects on MDA-MB-231 Cells

In a controlled experiment, piperidine derivatives were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study utilized both MTT assays and TUNEL assays to measure cell viability and apoptosis rates respectively. Results indicated that compounds with chlorine substituents at specific positions on the benzoxazolone ring exhibited enhanced cytotoxicity compared to others .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. Compounds were screened for their MIC values, demonstrating significant activity against multiple pathogens including Staphylococcus aureus and Bacillus subtilis. The results confirmed that structural modifications in the piperidine ring could enhance antibacterial potency .

Q & A

Q. What in vitro assays are used to evaluate its fungicidal efficacy?

  • Methodological Answer : Mycelial growth inhibition assays on Phytophthora infestans or Botrytis cinerea are standard. EC₅₀ values are calculated using log-dose curves, with comparisons to commercial fungicides like oxathiapiprolin .

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